Ciglitazone, (S)-
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Overview
Description
Ciglitazone, (S)- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class. Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Preparation Methods
The synthesis of Ciglitazone involves several steps, starting with the preparation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Ring: This involves the reaction of a suitable amine with a thioester to form the thiazolidinedione core.
Substitution Reactions: The thiazolidinedione core is then subjected to substitution reactions to introduce the benzyl and methoxy groups.
Cyclization: The final step involves cyclization to form the complete Ciglitazone structure.
Chemical Reactions Analysis
Ciglitazone undergoes several types of chemical reactions, including:
Oxidation: Ciglitazone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiazolidinedione ring.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the properties and reactions of thiazolidinediones.
Biology: Investigated for its effects on cellular differentiation and metabolism.
Medicine: Studied for its potential as an anti-diabetic agent and its effects on insulin sensitivity.
Industry: Explored for its potential use in developing new therapeutic agents
Mechanism of Action
Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity. This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism. The activation of PPARγ leads to increased insulin sensitivity, enhanced adipogenesis, and decreased differentiation and angiogenesis in human umbilical vein endothelial cells .
Comparison with Similar Compounds
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Another PPARγ agonist used as an anti-diabetic drug.
Rosiglitazone: Similar to pioglitazone, but with different safety profiles and regulatory status.
Troglitazone: The first thiazolidinedione to be marketed but was withdrawn due to hepatotoxicity.
Ciglitazone is unique in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other similar compounds .
Properties
CAS No. |
96207-23-7 |
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Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1 |
InChI Key |
YZFWTZACSRHJQD-HNNXBMFYSA-N |
Isomeric SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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